Potassium (4-(tert-butoxycarbonyl)phenyl)trifluoroborate

Shelf-life stability Stoichiometry control Scale-up reproducibility

Boronic acid reagents in Suzuki-Miyaura couplings present three persistent failure modes: indefinite stoichiometry from boroxine formation, protodeboronation under aqueous basic conditions, and Boc-group lability during acidic deprotection. This shelf-stable organotrifluoroborate salt eliminates all three. • Monomeric, crystalline solid ensures precise charge calculation for automated HTE workflows • Resists protodeboronation, reducing purification burden of de-boronated byproducts • Boc-protected amine survives coupling intact for unified couple-then-deprotect library strategies. Batch-specific QC (NMR, HPLC) supports GMP intermediate documentation.

Molecular Formula C11H13BF3KO2
Molecular Weight 284.13 g/mol
Cat. No. B7972087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium (4-(tert-butoxycarbonyl)phenyl)trifluoroborate
Molecular FormulaC11H13BF3KO2
Molecular Weight284.13 g/mol
Structural Identifiers
SMILES[B-](C1=CC=C(C=C1)C(=O)OC(C)(C)C)(F)(F)F.[K+]
InChIInChI=1S/C11H13BF3O2.K/c1-11(2,3)17-10(16)8-4-6-9(7-5-8)12(13,14)15;/h4-7H,1-3H3;/q-1;+1
InChIKeySGOMJHNLGBFCGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium (4-(tert-butoxycarbonyl)phenyl)trifluoroborate – Core Properties & Procurement


Potassium (4-(tert-butoxycarbonyl)phenyl)trifluoroborate (CAS 2244495-82-5) is a crystalline, shelf-stable organotrifluoroborate salt that serves as a protected boronic acid surrogate for palladium-catalyzed Suzuki–Miyaura cross-coupling reactions [1]. It belongs to the broader class of potassium organotrifluoroborates (R–BF₃K), which are distinguished from their parent boronic acids by their tetracoordinate boron center, indefinite air/moisture stability, and precisely defined monomeric stoichiometry [2]. The para-Boc substituent provides a latent amine functionality, enabling sequential deprotection and downstream derivatization strategies that are orthogonal to the C–B bond-forming step .

Potassium (4-(tert-butoxycarbonyl)phenyl)trifluoroborate: Irreplaceable by Generic Boronic Acids


Generic substitution of this compound with the corresponding boronic acid or a simpler potassium aryltrifluoroborate fails on three interconnected fronts. First, arylboronic acids suffer from indefinite stoichiometry due to reversible dehydration to boroxines, making precise charge calculation unreliable . Second, boronic acids are substantially more susceptible to protodeboronation under the basic, aqueous conditions of Suzuki–Miyaura coupling, eroding yield and generating difficult-to-separate de-boronated byproducts [1]. Third, the Boc protecting group is labile to acidic conditions used for boronate ester deprotection; when the amine is unprotected, competing N-arylation and catalyst poisoning can occur. The trifluoroborate salt form simultaneously solves the stoichiometry, stability, and orthogonality challenges in a single reagent .

Potassium (4-(tert-butoxycarbonyl)phenyl)trifluoroborate – Differentiation Evidence


Bench Stability vs. Boronic Acid Dehydration

Potassium organotrifluoroborates are described as 'indefinitely stable to air and moisture' and can be stored on the bench as crystalline solids without special precautions [1]. In contrast, the corresponding (4-(tert-butoxycarbonyl)phenyl)boronic acid (CAS 850568-54-6) reversibly dehydrates to form boroxines during storage, causing lot-to-lot variability in effective boronic acid concentration . The trifluoroborate salt exists as a monomeric, tetracoordinate species with a precisely defined molecular formula (C₁₁H₁₄BF₃KNO₂, MW 299.14), enabling accurate stoichiometric charging without the uncertainty introduced by boroxine equilibria.

Shelf-life stability Stoichiometry control Scale-up reproducibility

Reduced Protodeboronation vs. Boronic Acid

Potassium organotrifluoroborates provide 'less protodeboronation compared to their boronic acid/boronate counterparts' under standard Suzuki–Miyaura conditions [1]. This is attributed to the slow, controlled in situ hydrolysis of R–BF₃K to the active boronic acid species, which maintains a low steady-state concentration of RB(OH)₂ and thereby minimizes non-productive decomposition [2]. The Boc-substituted phenyl system benefits additionally from the electron-withdrawing nature of the carbamate group, which further stabilizes the C–B bond toward protolytic cleavage [3].

Protodeboronation Side-product suppression Suzuki–Miyaura coupling

Ligandless Suzuki–Miyaura Coupling Capability

A defining practical advantage of potassium aryltrifluoroborates over boronic acids is their ability to undergo efficient Suzuki–Miyaura coupling under ligandless conditions using Pd(OAc)₂ alone [1]. In the seminal Molander study, potassium phenyltrifluoroborate coupled with 4-bromoanisole under ligandless Pd(OAc)₂ catalysis (0.5 mol %) in MeOH with K₂CO₃ at reflux to give 4-methoxybiphenyl in 95% isolated yield after 2 h [1]. A subsequent independent protocol using potassium phenyltrifluoroborate with Pd(OAc)₂ in methanol gave 4-methoxybiphenyl in 76% isolated yield . While yield data specific to the 4-Boc-phenyl variant are not published in the open literature, the Boc-carbamate functionality is explicitly listed among the functional groups compatible with organotrifluoroborate coupling chemistry by Sigma-Aldrich .

Ligandless catalysis Green chemistry Cost efficiency

Boc-Protected Amine Orthogonality

The (4-(tert-butoxycarbonyl)phenyl) substituent carries a latent primary amine protected as the tert-butyl carbamate (Boc). This orthogonality is critical: the unprotected 4-aminophenylboronic acid or its trifluoroborate salt would undergo competing N-arylation under Suzuki–Miyaura conditions, consume the electrophilic coupling partner non-productively, and potentially poison the palladium catalyst through amine coordination [1]. Potassium Boc-protected aminomethyltrifluoroborates have been explicitly demonstrated to undergo successful Suzuki–Miyaura cross-coupling with aryl and heteroaryl chlorides, yielding products in good to excellent yields while preserving the Boc group for subsequent deprotection [2]. The analogous 4-Boc-aminophenyl system benefits from the same orthogonality principle.

Orthogonal protection Multistep synthesis Amine functionality

Air-Stable Handling vs. Glovebox-Dependent Boronic Acids

Potassium organotrifluoroborates are explicitly noted to permit Suzuki–Miyaura coupling 'carried out in an open atmosphere' [1], eliminating the need for glovebox or Schlenk-line techniques. In contrast, many electron-deficient arylboronic acids and boronate esters require rigorous exclusion of oxygen and moisture to prevent premature oxidation/hydrolysis, adding operational complexity and cost [2]. The Boc-protected variant shares this operational advantage, as the trifluoroborate moiety is 'stable toward numerous reagents that are often problematic for other boron species,' enabling manipulation of remote functional groups while retaining the C–B bond [3].

Operational simplicity Air stability Process robustness

Batch Purity and Analytical Traceability

Commercially available Potassium (4-(tert-butoxycarbonyl)phenyl)trifluoroborate is supplied at ≥97% purity (Bidepharm) or ≥98% purity (ChemScene, Leyan) with batch-specific analytical data including NMR, HPLC, and GC as part of the certificate of analysis [REFS-1, REFS-2]. This level of analytical traceability is essential for regulated environments (GMP, GLP) and for ensuring reproducible reaction outcomes across different procurement lots. The corresponding boronic acid (CAS 850568-54-6) is also available at high purity (e.g., 99.58% from MedChemExpress ), but the analytical certificate cannot guarantee the monomer/boroxine ratio at the time of use, undermining the reliability of purity specifications for stoichiometric calculations.

Quality control Batch consistency Procurement specification

Potassium (4-(tert-butoxycarbonyl)phenyl)trifluoroborate – Key Application Scenarios


Automated Parallel Suzuki–Miyaura Library Synthesis

In automated high-throughput experimentation (HTE) workflows for biaryl library production, the air stability and monomeric stoichiometry of Potassium (4-(tert-butoxycarbonyl)phenyl)trifluoroborate eliminate the weighing and charging variability that plagues boronic acids [1]. The ligandless coupling capability using Pd(OAc)₂ alone reduces reagent cost and simplifies post-reaction purification, as demonstrated by the 95% yield benchmark established for the aryltrifluoroborate class [2]. The Boc-protected amine survives the coupling step intact, enabling a unified library strategy: couple, then globally deprotect to reveal the free amine for subsequent diversification or biological assay .

Biaryl Intermediate Scale-Up with Latent Aniline

During scale-up from discovery (milligram) to pilot plant (kilogram), protodeboronation and stoichiometry drift are among the most common failure modes [1]. The trifluoroborate salt's inherent resistance to protodeboronation—relative to the boronic acid—reduces the burden of byproduct removal (de-boronated N-Boc-aniline) from the target biaryl product [2]. The ability to run reactions in an open atmosphere further simplifies reactor setup and reduces capital expenditure on inert-atmosphere infrastructure . Procurement of the trifluoroborate salt with batch-specific QC (NMR, HPLC, GC) supports regulatory documentation requirements for GMP intermediate production .

PET Imaging Precursor Synthesis

The Boc-protected aryltrifluoroborate scaffold is structurally related to ¹⁸F-labeled aryltrifluoroborates used in PET imaging, where the stability of the C–B bond to solvolysis is a critical design parameter [1]. The electron-withdrawing Boc-carbamate substituent contributes to aryltrifluoroborate solvolytic stability, as established by the Ting et al. structure–stability relationship study [2]. While the target compound itself is a cold (non-radioactive) building block, its procurement enables the synthesis of biaryl precursors that can subsequently be converted to the corresponding ¹⁸F-labeled trifluoroborate via isotope exchange, leveraging the same Boc-protected scaffold.

Orthogonal Protection in Multistep Total Synthesis

In complex molecule synthesis where sequential deprotection strategies are required, the Boc group on the aryl ring provides orthogonal protection to other commonly used protecting groups (e.g., Cbz, Fmoc, alloc). The trifluoroborate's stability to diverse reaction conditions allows earlier installation of the boron functionality, with the C–B bond surviving multiple synthetic transformations before the final Suzuki–Miyaura coupling step [1]. This 'protect early, couple late' strategy is enabled specifically because the trifluoroborate moiety is 'stable toward numerous reagents that are often problematic for other boron species,' including those used for protecting group manipulations [2].

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